molecular formula C5H3BrN2O B11777203 2-Bromo-4-methyloxazole-5-carbonitrile

2-Bromo-4-methyloxazole-5-carbonitrile

Cat. No.: B11777203
M. Wt: 186.99 g/mol
InChI Key: ZPPLUYWEZVPQPW-UHFFFAOYSA-N
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Description

2-Bromo-4-methyloxazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3BrN2O. It is a derivative of oxazole, featuring a bromine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyloxazole-5-carbonitrile typically involves the bromination of 4-methyloxazole-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyloxazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce an oxazole-5-carboxylic acid .

Scientific Research Applications

2-Bromo-4-methyloxazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyloxazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyloxazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a nitrile group makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C5H3BrN2O

Molecular Weight

186.99 g/mol

IUPAC Name

2-bromo-4-methyl-1,3-oxazole-5-carbonitrile

InChI

InChI=1S/C5H3BrN2O/c1-3-4(2-7)9-5(6)8-3/h1H3

InChI Key

ZPPLUYWEZVPQPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Br)C#N

Origin of Product

United States

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